molecular formula C23H23N5O3 B14924498 6-cyclopropyl-3-(3-methoxyphenyl)-N-[1-(1H-pyrazol-1-yl)propan-2-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-cyclopropyl-3-(3-methoxyphenyl)-N-[1-(1H-pyrazol-1-yl)propan-2-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B14924498
M. Wt: 417.5 g/mol
InChI Key: IBEFCBXIHBITBU-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-3-(3-METHOXYPHENYL)-N~4~-[1-METHYL-2-(1H-PYRAZOL-1-YL)ETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines This compound is characterized by its unique structure, which includes a cyclopropyl group, a methoxyphenyl group, and a pyrazolyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthetic route may involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds . Reaction conditions often include the use of organic solvents, such as dimethylformamide (DMF) or tetrahydrofuran (THF), and bases like potassium carbonate (K2CO3) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while optimizing reaction conditions to improve yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and increased efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-CYCLOPROPYL-3-(3-METHOXYPHENYL)-N~4~-[1-METHYL-2-(1H-PYRAZOL-1-YL)ETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH)

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

6-CYCLOPROPYL-3-(3-METHOXYPHENYL)-N~4~-[1-METHYL-2-(1H-PYRAZOL-1-YL)ETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-3-(3-METHOXYPHENYL)-N~4~-[1-METHYL-2-(1H-PYRAZOL-1-YL)ETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

  • 6-CYCLOPROPYL-3-(3-METHOXYPHENYL)-N~4~-[1-METHYL-2-(1H-PYRAZOL-1-YL)ETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
  • 6-CYCLOPROPYL-3-(3-METHOXYPHENYL)-N~4~-[1-METHYL-2-(1H-IMIDAZOL-1-YL)ETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
  • 6-CYCLOPROPYL-3-(3-METHOXYPHENYL)-N~4~-[1-METHYL-2-(1H-TRIAZOL-1-YL)ETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 6-CYCLOPROPYL-3-(3-METHOXYPHENYL)-N~4~-[1-METHYL-2-(1H-PYRAZOL-1-YL)ETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group, methoxyphenyl group, and pyrazolyl ethyl group allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H23N5O3

Molecular Weight

417.5 g/mol

IUPAC Name

6-cyclopropyl-3-(3-methoxyphenyl)-N-(1-pyrazol-1-ylpropan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H23N5O3/c1-14(13-28-10-4-9-24-28)25-22(29)18-12-19(15-7-8-15)26-23-20(18)21(27-31-23)16-5-3-6-17(11-16)30-2/h3-6,9-12,14-15H,7-8,13H2,1-2H3,(H,25,29)

InChI Key

IBEFCBXIHBITBU-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=CC=N1)NC(=O)C2=CC(=NC3=C2C(=NO3)C4=CC(=CC=C4)OC)C5CC5

Origin of Product

United States

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